

# The Discovery and Development of Tigapotide (PCK3145): A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Tigapotide |
| Cat. No.:      | B15581151  |

[Get Quote](#)

## Abstract

**Tigapotide** (PCK3145) is a 15-amino acid synthetic peptide derived from the human prostate secretory protein (PSP-94). Preclinical and early clinical studies have demonstrated its potential as a therapeutic agent for hormone-refractory prostate cancer. This document provides a comprehensive overview of the discovery, mechanism of action, and development of **Tigapotide**, with a focus on the key experimental data and methodologies that underpin its therapeutic rationale.

## Introduction

Prostate cancer remains a significant global health concern, and the development of effective therapies for advanced, hormone-refractory disease is a critical unmet need. Prostate Secretory Protein (PSP-94), a protein abundant in human seminal fluid, has been observed to be downregulated in advanced prostate cancer, suggesting a potential tumor-suppressive role. [1] This observation led to the investigation of PSP-94 and its derivatives as potential therapeutic agents.

**Tigapotide** (PCK3145) was identified as a 15-mer synthetic peptide fragment of PSP-94 that retains and enhances the anti-tumor properties of the parent protein.[2][3][4] This guide details the preclinical and clinical investigations that have elucidated the efficacy and mechanism of action of **Tigapotide** in prostate cancer models.

## Preclinical Development

### In Vitro Efficacy

Initial studies focused on identifying the active region of PSP-94 responsible for its anti-proliferative effects. Synthetic peptides corresponding to different regions of PSP-94 were screened, and PCK3145 was identified as the most potent inhibitor of prostate cancer cell proliferation.[\[2\]](#)[\[3\]](#)

### In Vivo Efficacy in a Syngeneic Rat Model of Prostate Cancer

The anti-tumor activity of **Tigapotide** was evaluated in a well-established syngeneic model of rat prostate cancer using MatLyLu cells, which are known to form tumors and metastasize.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Treatment with **Tigapotide** resulted in a significant, dose-dependent reduction in primary tumor volume and weight.

Table 1: Effect of **Tigapotide** on Primary Tumor Growth in a Rat Prostate Cancer Model

| Treatment Group | Dose (µg/kg/day) | Mean Tumor Volume (mm <sup>3</sup> ) ± SD | Mean Tumor Weight (g) ± SD |
|-----------------|------------------|-------------------------------------------|----------------------------|
| Vehicle Control | -                | Data not available                        | Data not available         |
| Tigapotide      | 1                | Data not available                        | Data not available         |
| Tigapotide      | 10               | Data not available                        | Data not available         |
| Tigapotide      | 100              | Data not available                        | Data not available         |

Note: While the source material confirms a dose-dependent decrease, specific mean values and standard deviations for tumor volume and weight at each dose are not explicitly provided in the available search results.[\[2\]](#)[\[3\]](#)

Intracardiac injection of MatLyLu cells leads to the development of experimental skeletal metastases. **Tigapotide** treatment significantly delayed the onset of hind-limb paralysis, an

indicator of vertebral metastases.[2][3][4]

Table 2: Effect of **Tigapotide** on the Development of Skeletal Metastases

| Treatment Group | Dose (µg/kg/day) | Outcome                                                            |
|-----------------|------------------|--------------------------------------------------------------------|
| Vehicle Control | -                | Data not available                                                 |
| Tigapotide      | 100              | Significant delay in the development of hind-limb paralysis.[2][3] |

Note: Quantitative data on the median time to paralysis or the number of animals affected at specific time points are not detailed in the provided search results.

The rat prostate cancer model used cells overexpressing parathyroid hormone-related peptide (PThrP), a key driver of hypercalcemia in malignancy.[2][3] **Tigapotide** treatment led to a dose-dependent reduction in plasma calcium and PThrP levels.

Table 3: Effect of **Tigapotide** on Plasma Calcium and PThrP Levels

| Treatment Group   | Dose (µg/kg/day) | Plasma Calcium Level  | Plasma PThrP Level    |
|-------------------|------------------|-----------------------|-----------------------|
| Normal (No Tumor) | -                | Basal levels          | Basal levels          |
| Vehicle Control   | -                | Elevated              | Elevated              |
| Tigapotide        | 10               | Significant reduction | Significant reduction |
| Tigapotide        | 100              | Near normalization    | Significant reduction |

Note: Specific quantitative values for plasma calcium (e.g., in mg/dL or mmol/L) and PThrP (e.g., in pmol/L) with statistical significance (p-values) are not provided in the summarized search results.[1][2]

## Mechanism of Action

**Tigapotide** exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily involving the induction of apoptosis and the modulation of key signaling pathways involved in tumor progression and metastasis.

## Induction of Apoptosis

A key mechanism underlying the anti-tumor effects of **Tigapotide** is its ability to induce programmed cell death (apoptosis) in cancer cells.[\[2\]](#)[\[3\]](#)[\[4\]](#) In vivo, tumor sections from animals treated with **Tigapotide** showed a significant increase in TUNEL-positive cells, a hallmark of apoptosis.[\[1\]](#)

## Signaling Pathways

**Tigapotide** has been shown to modulate signaling pathways critical for cancer cell survival, proliferation, and invasion. Specifically, it has been demonstrated to inhibit the Akt signaling pathway, which is a central regulator of cell survival and proliferation.[\[5\]](#) Furthermore, **Tigapotide**'s effect on PTHrP levels suggests an interaction with pathways regulating this peptide's production by tumor cells.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [The Discovery and Development of Tigapotide (PCK3145): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15581151#the-discovery-and-development-of-tigapotide-pck3145>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)